molecular formula C12H14OS B14401756 2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one CAS No. 88050-56-0

2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one

Cat. No.: B14401756
CAS No.: 88050-56-0
M. Wt: 206.31 g/mol
InChI Key: TVYFAFIAAPSFNG-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is an organic compound characterized by a cycloheptatrienone core substituted with a sulfanyl group and a 3-methylbut-2-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one typically involves the following steps:

    Formation of the Cycloheptatrienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the cycloheptatrienone core.

    Attachment of the 3-Methylbut-2-en-1-yl Side Chain: This step involves the alkylation of the sulfanyl group with 3-methylbut-2-en-1-yl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cycloheptatrienone core can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid
  • 3-Sulfanyl-2-methylbutan-1-ol
  • Succinic acid, 3-methylbut-2-en-1-yl neryl ester

Uniqueness

2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is unique due to its cycloheptatrienone core, which imparts distinct chemical and biological properties compared to similar compounds. Its structural features enable it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88050-56-0

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

2-(3-methylbut-2-enylsulfanyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C12H14OS/c1-10(2)8-9-14-12-7-5-3-4-6-11(12)13/h3-8H,9H2,1-2H3

InChI Key

TVYFAFIAAPSFNG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC1=CC=CC=CC1=O)C

Origin of Product

United States

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